molecular formula C12H22ClNO4S B13448151 tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate CAS No. 2901043-14-7

tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate

Cat. No.: B13448151
CAS No.: 2901043-14-7
M. Wt: 311.83 g/mol
InChI Key: CWYQSNWIISZMKH-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a chlorosulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate typically involves the following steps:

    Formation of the cyclohexyl intermediate: The starting material, 4-cyclohexylmethanol, is reacted with chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group.

    Introduction of the tert-butyl carbamate group: The intermediate is then treated with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the specific functional groups involved.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Sulfonamide or Sulfonate Derivatives: From nucleophilic substitution.

    Amine and Carbon Dioxide: From hydrolysis of the carbamate group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine:

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Materials Science: Potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate depends on its specific application

Molecular Targets and Pathways:

    Nucleophilic Substitution Pathways: The chlorosulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Protecting Group Mechanisms: The tert-butyl carbamate group can protect amines during multi-step syntheses and can be removed under specific conditions to reveal the free amine.

Comparison with Similar Compounds

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a hydroxy group instead of a chlorosulfonyl group.

    tert-Butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    tert-Butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: Similar structure but with a piperidine ring instead of a cyclohexyl ring.

Uniqueness:

    Functional Group Diversity: The presence of both a chlorosulfonyl group and a tert-butyl carbamate group provides unique reactivity and versatility in chemical synthesis.

    Cyclohexyl Ring: The cyclohexyl ring offers different steric and electronic properties compared to aromatic or other cyclic systems, which can influence the compound’s behavior in chemical reactions and applications.

Properties

CAS No.

2901043-14-7

Molecular Formula

C12H22ClNO4S

Molecular Weight

311.83 g/mol

IUPAC Name

tert-butyl N-[4-(chlorosulfonylmethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15)

InChI Key

CWYQSNWIISZMKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)Cl

Origin of Product

United States

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